AZD1981 - 802904-66-1

AZD1981

Catalog Number: EVT-260434
CAS Number: 802904-66-1
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid, also known as AZD1981 or AZD-1981, is a synthetic compound that acts as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) receptor. [] CRTh2, also known as DP2, is a receptor for prostaglandin D2 (PGD2), a key mediator of allergic inflammation. [] AZD1981 binds to CRTh2, preventing PGD2 from binding and exerting its pro-inflammatory effects. [] As a research tool, AZD1981 is used to study the role of the PGD2/CRTh2 pathway in various inflammatory and allergic diseases.

Future Directions
  • Improved CRTh2 Antagonists: Developing novel CRTh2 antagonists with improved pharmacokinetic properties, such as slower dissociation rates from the receptor, could potentially enhance clinical efficacy. [, ]
  • Personalized Medicine: Exploring the potential of AZD1981 and other CRTh2 antagonists in specific patient populations, such as those with a strong allergic component to their disease, may lead to more targeted and effective treatment strategies. []

N-deacetylated AZD1981

Compound Description: N-deacetylated AZD1981 is a primary metabolite of AZD1981. In vitro studies have shown that it is a weak, time-dependent inhibitor of CYP2C9 and exhibits more active hepatic uptake compared to the parent drug, AZD1981. []

Relevance: This metabolite is directly relevant to AZD1981 as it is responsible for the observed drug-drug interaction with warfarin. The increased hepatic uptake and weak CYP2C9 inhibition by N-deacetylated AZD1981 contribute to the altered pharmacokinetics of warfarin. [] (https://www.semanticscholar.org/paper/bab509d1021a39dfe1c9d2ae08ddf7595256749b)

Prostaglandin D2 (PGD2)

Compound Description: Prostaglandin D2 (PGD2) is the endogenous ligand for the DP2 receptor (also known as CRTh2). PGD2 is a pro-inflammatory mediator involved in allergic responses, including eosinophil recruitment and activation. [, , , , , ]

Relevance: PGD2 is directly relevant to AZD1981 because AZD1981 acts as a selective antagonist of the DP2 receptor, blocking the effects of PGD2. [, , , , , ]

Fevipiprant (QAW039)

Compound Description: Fevipiprant (QAW039) is another CRTh2 receptor antagonist currently in development for treating allergic diseases. It exhibits a slow dissociation rate from the CRTh2 receptor, potentially leading to improved clinical efficacy compared to faster-dissociating antagonists. [, , ]

Relevance: Fevipiprant is structurally related to AZD1981 and shares the same target receptor, CRTh2. The comparison of their binding kinetics and potential clinical implications highlights the importance of receptor off-rate in this drug class. [, , ]

Setipiprant

Compound Description: Setipiprant is a CRTh2 antagonist that has been clinically investigated but ultimately discontinued. []

Relevance: Although not structurally detailed in these papers, Setipiprant's inclusion in the discussion of CRTh2 antagonists provides context for the development of AZD1981 and highlights the challenges in achieving clinical success with this drug class. []

Vidupiprant

Compound Description: Vidupiprant is another CRTh2 antagonist that progressed to clinical trials but was subsequently discontinued. []

Relevance: Similar to setipiprant, the discussion of Vidupiprant's clinical failure alongside AZD1981 provides valuable insights into the development trajectory of CRTh2 antagonists and emphasizes the need for further research in this area. []

OC-459

Compound Description: OC-459 is a CRTh2 antagonist whose development appears to be stalled. []

Relevance: Although the specific reasons for the stalled development of OC-459 are not elaborated upon, its inclusion in the context of AZD1981 suggests that challenges remain in translating promising preclinical findings into successful clinical outcomes for this drug class. []

ADC-3680

Compound Description: ADC-3680 represents a newer generation of CRTh2 antagonists currently undergoing clinical development. []

Relevance: ADC-3680 highlights the continued research and development efforts targeting the CRTh2 receptor, even after setbacks with earlier compounds like AZD1981. The emergence of newer agents underscores the therapeutic potential of this pathway. []

MK-1029

Compound Description: MK-1029 is another promising CRTh2 antagonist currently in clinical development. []

Relevance: Similar to ADC-3680, MK-1029's presence in the pipeline emphasizes the ongoing interest in developing effective CRTh2 antagonists and suggests that lessons learned from earlier compounds like AZD1981 are being applied to improve clinical outcomes. []

QAV680

Compound Description: QAV680 is a CRTh2 receptor antagonist used as a reference compound in a study comparing the binding kinetics of various CRTh2 antagonists. []

Relevance: While the specific structure of QAV680 is not provided, its inclusion in the study comparing dissociation rates directly relates it to AZD1981. The comparison highlights the variation in binding kinetics within this class of compounds. []

OC459

Compound Description: OC459 is a CRTh2 receptor antagonist. []

Relevance: OC459's use as a comparator for QAW039 in terms of its binding kinetics provides context for understanding the potential advantages of slower-dissociating CRTh2 antagonists like QAW039 compared to AZD1981. []

Classification

AZD1981 belongs to the class of indole derivatives and is characterized as a small molecule drug. Its primary mechanism involves the inhibition of eosinophil migration, which is crucial in the pathophysiology of asthma and other allergic diseases .

Synthesis Analysis

The synthesis of AZD1981 has been described in detail, highlighting a method that integrates several chemical transformations to achieve the desired compound efficiently. The synthesis involves:

Molecular Structure Analysis

AZD1981 has a complex molecular structure characterized by an indole core fused to various functional groups that enhance its biological activity. Key features include:

  • Indole Core: The central structure that contributes to its pharmacological properties.
  • Substituents: The presence of arylthio groups and other functional moieties that influence its receptor binding affinity and selectivity.

The molecular formula for AZD1981 is C17H16ClN3O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are integral to its activity .

Chemical Reactions Analysis

AZD1981 participates in several chemical reactions relevant to its mechanism of action:

  • Binding Interactions: It inhibits eosinophil migration by blocking chemotaxis mediated by prostaglandin D2 through competitive inhibition at the CRTh2 receptor.
  • Eosinophil Shape Change: AZD1981 has been shown to significantly impair shape changes induced by prostaglandin D2 in eosinophils, suggesting a direct effect on leukocyte function .
  • Pharmacokinetics: In clinical studies, pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) have been evaluated to understand its absorption and distribution within the body .
Mechanism of Action

The mechanism of action for AZD1981 involves:

  1. Receptor Antagonism: By selectively binding to the CRTh2 receptor, AZD1981 prevents prostaglandin D2 from activating downstream signaling pathways that lead to eosinophil activation and migration.
  2. Inhibition of Eosinophil Activity: Studies have demonstrated that treatment with AZD1981 results in reduced eosinophil activity and altered leukocyte profiles in circulation, indicating its potential role in modulating immune responses associated with allergic conditions .
Physical and Chemical Properties Analysis

AZD1981 exhibits several important physical and chemical properties:

Applications

AZD1981 has several potential applications:

  • Asthma Treatment: It is primarily being developed for managing asthma symptoms by targeting Th2-mediated inflammation.
  • Chronic Spontaneous Urticaria: Recent studies have explored its efficacy in patients with chronic spontaneous urticaria who do not respond adequately to antihistamines .
  • Allergic Conditions: Given its mechanism, AZD1981 could be beneficial in treating various allergic disorders characterized by eosinophilic inflammation.
Mechanistic Pharmacology of AZD1981 as a CRTh2 Antagonist

CRTh2 Receptor Signaling Modulation by AZD1981

Non-Competitive Binding Dynamics to Prostaglandin D2 (PGD2) Receptors

AZD1981 (4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid) functions as a potent and selective antagonist of the CRTh2 receptor (also designated DP2 or PTGDR2), a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). Biochemical characterization reveals that AZD1981 displaces tritium-labeled PGD₂ from human recombinant CRTh2 receptors with high potency (pIC₅₀ = 8.4; IC₅₀ ≈ 4 nM) [1] [9]. Unlike competitive antagonists, AZD1981 exhibits reversible non-competitive binding, evidenced by its inability to be displaced by increasing concentrations of PGD₂ and distinct kinetic profiles in radioligand binding assays [1]. This suggests an allosteric binding mechanism or induction of conformational changes that impair agonist efficacy without directly competing for the orthosteric binding pocket.

The binding is highly selective for CRTh2 over other prostanoid receptors, demonstrating >1000-fold selectivity against the DP1 receptor and negligible activity against a panel of over 340 enzymes, receptors, and ion channels [1] [9]. Cross-species binding analyses confirm activity against guinea pig, dog, and human CRTh2 receptors, though functional responses are absent in mouse, rat, and rabbit cellular systems due to species-specific signaling differences [1]. Recent studies utilizing Förster resonance energy transfer (FRET)-based conformation sensors further elucidate AZD1981's mechanism, demonstrating prolonged receptor dissociation kinetics compared to DP1 receptors, which contributes to sustained receptor inactivation [5].

Table 1: Binding and Functional Pharmacological Profile of AZD1981

ParameterValueAssay SystemReference
Binding IC₅₀ (CRTh2)4 nM³H-PGD₂ displacement (HEK293 membranes) [1] [3]
Functional IC₅₀ (CD11b)8.5 - 50 nMEosinophil shape change/chemotaxis [1] [3]
Selectivity (vs. DP1)>1000-foldRadioligand binding [1] [9]
Plasma Protein Binding97%Equilibrium dialysis [3]
logD₇.₄Not reportedShake-flask method [1]

Inhibition of PGD2-Mediated Eosinophil Chemotaxis and Shape Change

CRTh2 activation by PGD₂ triggers rapid cytoskeletal rearrangements in eosinophils, manifesting as shape change (transition from spherical to polarized morphology) and upregulation of adhesion molecules like CD11b/CD18 (Mac-1). These events are critical for eosinophil adhesion to vascular endothelium and subsequent tissue migration. AZD1981 potently inhibits PGD₂-induced shape change in human eosinophils (IC₅₀ ≈ 8.5–50 nM), an effect consistent across different CRTh2 agonists, including DK-PGD₂ and 15(S)-15-methyl-PGD₂ [1] [6]. The compound also suppresses CD11b upregulation with similar potency, confirming its blockade of early activation events essential for eosinophil recruitment [1].

Beyond in vitro models, AZD1981 demonstrates efficacy in inhibiting chemotaxis. In purified human eosinophils, AZD1981 attenuates migration toward PGD₂ or the selective CRTh2 agonist DK-PGD₂ [1]. Furthermore, ex vivo studies using whole blood from allergic donors show AZD1981 inhibits eosinophil shape change induced by endogenous PGD₂ released during IgE-mediated mast cell degranulation, highlighting physiological relevance [1]. In guinea pig models—a responsive species—AZD1981 significantly reduces PGD₂-dependent eosinophil emigration from bone marrow, a key site of eosinophilopoiesis and release into circulation [1] [9]. This indicates AZD1981 can disrupt systemic eosinophil trafficking, not just local tissue migration.

The mechanism involves interference with Gᵢ-dependent signaling. CRTh2 couples to Gᵢ proteins, leading to reduced intracellular cAMP and increased calcium mobilization upon activation. AZD1981 blocks PGD₂-induced GTPγS binding (a marker of G-protein activation) and calcium flux in eosinophils, thereby preventing downstream effector functions [1] [10]. Eosinophil cytokine release (e.g., IL-4, IL-13) relies on vesicular transport via piecemeal degranulation, a process potentiated by CRTh2-mediated calcium signaling. By inhibiting this initial activation, AZD1981 indirectly suppresses cytokine secretion [10].

Table 2: Inhibition of Eosinophil Functions by AZD1981

Functional ResponseIC₅₀ (nM)StimulusExperimental System
Shape Change8.5DK-PGD₂ (10 nM)Human purified eosinophils
CD11b Upregulation12PGD₂ (30 nM)Human whole blood
Chemotaxis50DK-PGD₂ (100 nM)Human eosinophil migration
Bone Marrow Emigration~100*PGD₂ infusionGuinea pig model

*Estimated from in vivo dose-response data [1] [9].

Suppression of Th2 Lymphocyte Recruitment and Cytokine Production

CRTh2 is highly expressed on a subset of CD4⁺ T helper 2 (Th2) lymphocytes and CD8⁺ Tc2 cells pivotal in type 2 inflammation. AZD1981 effectively inhibits PGD₂-directed chemotaxis of human Th2 cells (IC₅₀ ≈ 50 nM), comparable to its potency in eosinophils [1] [8]. This blockade impairs the accumulation of Th2 cells at inflammatory sites, as evidenced by reduced migration in transwell assays and attenuated recruitment in preclinical models of allergic inflammation [1].

Beyond chemotaxis, AZD1981 disrupts cytokine production by Th2 cells and ILC2s. In vitro, pretreatment with AZD1981 suppresses PGD₂-induced secretion of IL-4, IL-5, and IL-13 from human Th2 cells and ILC2s [8] [10]. This occurs via inhibition of CRTh2-mediated activation of nuclear factor κB (NF-κB) and nuclear factor of activated T cells (NFAT) transcription factors, which are critical for cytokine gene expression [8]. Importantly, AZD1981 also delays apoptosis in Th2 cells—a known effect of CRTh2 activation—potentially reducing the pool of inflammatory cells in tissues [1] [9].

The combined effects on recruitment, activation, and survival create a multi-faceted anti-inflammatory profile. In human asthma tissues characterized by type 2 inflammation, CRTh2⁺ cells correlate with disease severity. AZD1981’s ability to target these cells is mechanistically supported by phase II studies in allergic asthmatics, where treatment improved Asthma Control Questionnaire (ACQ-5) scores, particularly in atopic patients, despite limited effects on lung function [4] [8]. This suggests that clinical benefits in responsive populations may stem from disrupted Th2 cell trafficking and cytokine production within airways.

Table 3: Effects of AZD1981 on Th2 Lymphocyte and Innate Lymphoid Cell Functions

Cellular ProcessEffect of AZD1981Key Cytokines/Chemokines Affected
ChemotaxisInhibition (IC₅₀ ~50 nM)Reduced recruitment to PGD₂ gradients
Cytokine SecretionSuppression of IL-4, IL-5, IL-13 release↓ IL-4, ↓IL-5, ↓IL-13
Cell SurvivalReversal of PGD₂-delayed apoptosisNormalized apoptosis kinetics
Intracellular SignalingBlockade of Ca²⁺ flux, NF-κB/NFAT activationImpaired transcriptional activity

Compounds Mentioned in Article

  • AZD1981 (4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid)
  • Prostaglandin D₂ (PGD₂)
  • 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂)
  • 15(S)-15-methyl-PGD₂
  • Indomethacin (reference agonist)
  • Ramatroban (reference CRTh2 antagonist)

Properties

CAS Number

802904-66-1

Product Name

AZD1981

IUPAC Name

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

JWYIGNODXSRKGP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1981; AZD-1981; AZD 1981.

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.